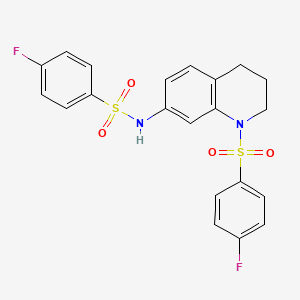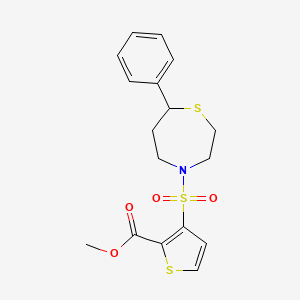
Methyl 3-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophenes are synthesized through various methods. For instance, one method involves the diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes . Another method involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophenes are synthesized through various chemical reactions. For instance, one method involves the diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure-Activity Relationships
Methyl 3-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate is a compound that has been explored in the context of chemical synthesis and structure-activity relationships. A notable study in this area involves the synthesis and testing of a series of compounds for antiandrogen activity. This research led to the discovery of potent antiandrogens that are peripherally selective, highlighting the compound's potential in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Photochemical Degradation Studies
Another area of research focuses on the photochemical degradation of crude oil components, where the behavior of methyl-, ethyl-, and dimethyl-benzothiophenes in aqueous solutions was studied. This work is critical for understanding the environmental fate of crude oil components following an oil spill, with the compound serving as a model for studying oxidation and degradation pathways (Andersson & Bobinger, 1996).
X-ray Crystallography and Molecular Structure
Research has also been conducted on the synthesis and structural analysis of related compounds through single crystal X-ray diffraction, confirming structures via spectroscopy methods. This is essential for understanding the molecular configuration and designing compounds with specific properties (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Synthetic Applications in Organic Chemistry
Furthermore, the compound and its derivatives have been utilized in various synthetic applications in organic chemistry. For example, palladium-catalyzed reactions have been employed to achieve regiospecific arylation of thiophenes, demonstrating the versatility of these compounds in synthesizing complex organic molecules (Bheeter, Bera, & Doucet, 2013).
Nonlinear Optical Properties
Additionally, research into the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics reveals the compound's potential in materials science. These thiophene derivatives exhibit high thermal stability and good transparency, making them suitable for use in nonlinear optical materials (Chou, Sun, Huang, Yang, & Lin, 1996).
Direcciones Futuras
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
methyl 3-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S3/c1-22-17(19)16-15(8-11-24-16)25(20,21)18-9-7-14(23-12-10-18)13-5-3-2-4-6-13/h2-6,8,11,14H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGEOAEUHGQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
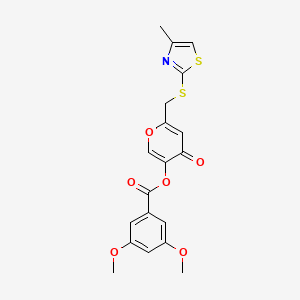

![N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2866073.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)
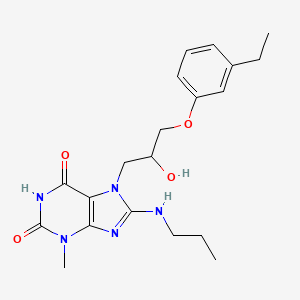
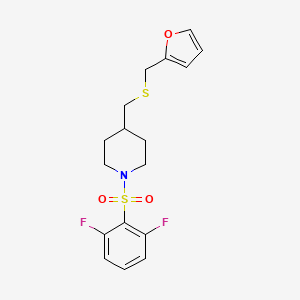
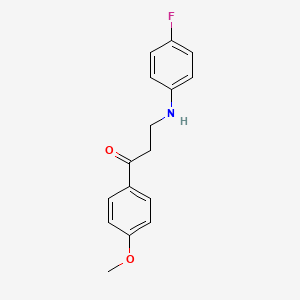
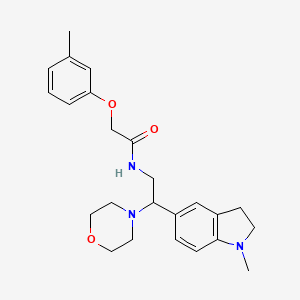
![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)
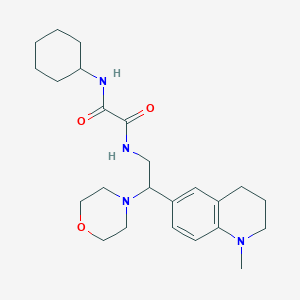

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)
